1-(pyridin-2-yl)-1H-pyrazol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1-(2-pyridyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a hydroxyl group and a pyridyl group
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects .
Mode of Action
It’s worth noting that pyrazole derivatives have been reported to exhibit a wide range of biological activities . The interaction of the compound with its targets and the resulting changes would depend on the specific biological activity exhibited by the compound.
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways depending on their specific biological activity .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, which would result in various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridin-2-yl)-1H-pyrazol-3-ol typically involves the reaction of 2-pyridylhydrazine with β-diketones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The hydroxyl group is introduced either during the cyclization process or through subsequent functionalization.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-1-(2-pyridyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The pyridyl ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, are employed.
Major Products:
Oxidation: Formation of 3-oxo-1-(2-pyridyl)-1H-pyrazole.
Reduction: Formation of reduced pyridyl derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
3-Hydroxy-1-(2-pyridyl)-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
3-Hydroxy-2-methylpyridine: Similar in structure but with a methyl group instead of a pyrazole ring.
Pyridinone derivatives: Share the pyridyl ring but differ in the functional groups attached.
Uniqueness: 3-Hydroxy-1-(2-pyridyl)-1H-pyrazole is unique due to its combination of a pyrazole ring and a pyridyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-pyridin-2-yl-1H-pyrazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-8-4-6-11(10-8)7-3-1-2-5-9-7/h1-6H,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPKLGLVGBGMRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=CC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.